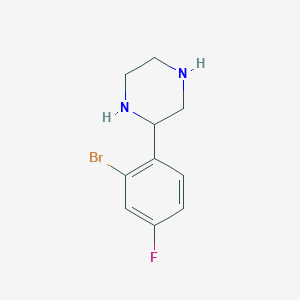

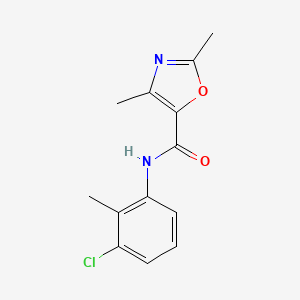

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

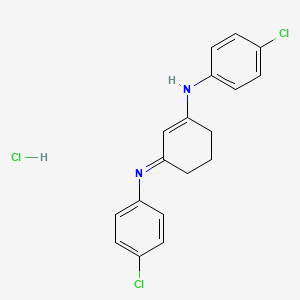

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . It also contains a tetrahydroquinoline, a type of heterocyclic compound.

Chemical Reactions Analysis

Benzamides and tetrahydroquinolines can undergo a variety of chemical reactions. For example, benzamides can react with Grignard reagents to form ketones. Tetrahydroquinolines can undergo reactions such as oxidation and reduction .Scientific Research Applications

Palladium-Catalyzed Enantioselective Reactions

Palladium-catalyzed, enantioselective formal cycloaddition between benzyltriflamides and allenes offers a straightforward access to enantioenriched isoquinolines. This process highlights the synthetic versatility of similar structures for creating valuable tetrahydroisoquinoline skeletons, crucial in medicinal chemistry (Vidal, Mascareñas, & Gulías, 2019).

Anionic Activation for Novel Synthons

Anionic activation of a trifluoromethyl group demonstrates a novel method for synthesizing isoxazoles and 1,3,5-triazines, illustrating the potential for creating diverse organic molecules with complex fluorinated structures (Strekowski et al., 1995).

Carbonylation of Aminoquinoline Benzamides

Direct carbonylation of aminoquinoline benzamides, catalyzed by cobalt, allows for the synthesis of imides, showcasing the chemical flexibility and potential applications in developing novel compounds with specific functional groups (Grigorjeva & Daugulis, 2014).

Fluorinated Heterocycles Synthesis

Experimental and theoretical studies on rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate offer diverse synthesis methods for fluorinated heterocycles, essential in pharmaceutical and agrochemical industries (Wu et al., 2017).

Imaging Sigma2 Receptor Status

Fluorine-18-labeled benzamide analogues provide a method for imaging the sigma2 receptor status of solid tumors with positron emission tomography, indicating potential diagnostic applications in oncology (Tu et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)4-8-20(25)26)24-21(27)15-3-6-17(22)18(23)12-15/h3,5-7,11-13H,4,8-10H2,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGKSPSIWXSOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)

![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)

![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)

![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)